Pseudodistomin D

描述

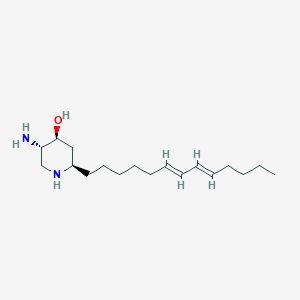

Structure

3D Structure

属性

分子式 |

C18H34N2O |

|---|---|

分子量 |

294.5 g/mol |

IUPAC 名称 |

(2R,4S,5S)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |

InChI |

InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18+/m1/s1 |

InChI 键 |

ACYWLYLTIGBFNS-IEFRCZKSSA-N |

手性 SMILES |

CCCC/C=C/C=C/CCCCC[C@@H]1C[C@@H]([C@H](CN1)N)O |

规范 SMILES |

CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |

同义词 |

pseudodistomin D |

产品来源 |

United States |

Isolation and Origin of Pseudodistomin D

Marine Biological Source: Pseudodistoma kanoko and Pseudodistoma megalarva

Pseudodistomin D, along with the related compounds pseudodistomins E and F, was successfully isolated from the methanolic and dichloromethane (B109758) extracts of the Micronesian ascidian Pseudodistoma megalarva. researchgate.net This colonial tunicate serves as the primary known biological source of this compound.

The broader family of pseudodistomins has been identified in another closely related species, Pseudodistoma kanoko. This orange-colored, strawberry-like compound tunicate, known in Japanese as 'ichigo-boya', was the source from which pseudodistomins A, B, and C were first isolated. researchgate.netresearchgate.net While this compound itself has not been reported from P. kanoko, the presence of other structurally similar alkaloids in this species is significant.

| Compound | Marine Source |

| Pseudodistomin A | Pseudodistoma kanoko |

| Pseudodistomin B | Pseudodistoma kanoko, Pseudodistoma megalarva |

| Pseudodistomin C | Pseudodistoma kanoko, Pseudodistoma megalarva |

| This compound | Pseudodistoma megalarva |

| Pseudodistomin E | Pseudodistoma megalarva |

| Pseudodistomin F | Pseudodistoma megalarva |

Biogeographical Context of Isolation

The geographical locations where these source organisms are found provide important context for the discovery of this compound and its analogues.

Pseudodistoma megalarva , the source of this compound, was collected in Micronesia. researchgate.net The specific collection site within this vast region of the western Pacific Ocean has not been detailed in the primary literature.

Pseudodistoma kanoko , the source of other pseudodistomins, was collected off the coast of Ie Island in Okinawa, Japan. researchgate.net These tunicates were found at depths of 5 to 10 meters. The waters around Okinawa are known for their rich marine biodiversity, making them a fertile ground for the discovery of novel natural products.

Chemoecological Role within the Marine Environment (Hypothesized)

The precise chemoecological role of this compound has not been definitively established through direct experimental evidence. However, based on the known ecological functions of secondary metabolites in marine invertebrates, particularly in sessile organisms like tunicates, a defensive function is strongly hypothesized.

Tunicates, being soft-bodied and often brightly colored, are vulnerable to predation and fouling by other marine organisms. researchgate.net To counteract these pressures, they have evolved to produce a diverse array of chemical compounds. Alkaloids, such as the pseudodistomins, are a major class of these defensive chemicals. encyclopedia.pubnih.gov These compounds can deter predators, prevent the settlement of larvae of fouling organisms (antifouling), and inhibit the growth of pathogenic microbes.

Studies on other species within the Pseudodistoma genus support this defensive hypothesis. For instance, the larvae of Pseudodistoma crucigaster have been shown to be unpalatable to predators, suggesting a chemical defense mechanism is at play. researchgate.netint-res.com The observed cytotoxicity and DNA-damaging activity of pseudodistomins B-F in laboratory assays further suggest that these compounds are biologically active and could serve a protective role for the tunicate in its natural habitat. acs.orgresearchgate.net It is therefore plausible that this compound contributes to the chemical defense arsenal (B13267) of Pseudodistoma megalarva, protecting it from predation and microbial threats in the competitive marine environment.

Biosynthetic Pathways and Precursors of Pseudodistomin D

Proposed Biogenetic Origin from Sphingosine (B13886) Derivatives

A compelling hypothesis for the biogenesis of the piperidine (B6355638) ring and its appended alkyl chains in Pseudodistomin D involves precursors derived from sphingolipid metabolism. Sphingolipids are a class of lipids containing a backbone of sphingoid bases, such as sphingosine. The structural similarity between the long-chain alkyl portions of this compound and sphingosine derivatives suggests a potential biosynthetic link.

It is proposed that a sphingosine-like precursor could undergo a series of modifications, including oxidation and cyclization, to form the core piperidine structure. This hypothesis is supported by the general role of lipids as building blocks in the biosynthesis of various marine alkaloids. However, direct experimental evidence from feeding studies with labeled sphingosine precursors in Pseudodistoma kanoko is currently lacking to substantiate this proposed pathway.

Role of Amino Acid Precursors in Pseudodistomin Biosynthesis (e.g., D-serine, D-alanine)

While a lipid-based origin is postulated for the backbone, the incorporation of nitrogen and specific stereochemical features of the this compound molecule likely involves amino acid precursors. In the biosynthesis of many alkaloids, amino acids such as L-lysine and L-ornithine are common precursors for the formation of piperidine and pyrrolidine (B122466) rings, respectively.

However, the presence of specific stereocenters in this compound might suggest the involvement of non-proteinogenic amino acids, such as D-serine or D-alanine. These D-amino acids are known to be incorporated into various natural products, often contributing to their unique biological activities. The enzymatic machinery for the racemization of L-amino acids to their D-enantiomers is present in various organisms. It is plausible that such enzymes could provide the necessary D-amino acid building blocks for the assembly of the this compound scaffold. Further investigation into the genome of Pseudodistoma kanoko or its potential microbial symbionts may reveal the presence of genes encoding for racemases and other enzymes involved in D-amino acid metabolism.

Enzymatic Transformations and Key Biosynthetic Intermediates (Hypothesized)

The construction of this compound from its putative precursors would necessitate a series of complex enzymatic transformations. These hypothetical steps are likely catalyzed by a suite of specialized enzymes.

Key Hypothesized Enzymatic Steps:

| Enzyme Class | Hypothesized Function in this compound Biosynthesis |

| Polyketide Synthases (PKSs) / Fatty Acid Synthases (FASs) | Chain elongation to form the long alkyl side chains. |

| Aminotransferases | Introduction of the nitrogen atom into the piperidine ring precursor. |

| Oxidases / Dehydrogenases | Modification of the precursor chains to introduce functional groups and facilitate cyclization. |

| Cyclases | Catalyzing the formation of the core piperidine ring structure. |

| Methyltransferases | Addition of methyl groups to the molecule. |

| Hydroxylases | Introduction of hydroxyl groups at specific positions. |

The pathway would likely commence with the formation of the linear precursors, followed by cyclization to form the piperidine ring. Subsequent tailoring enzymes would then modify this core structure to yield the final this compound molecule. The identification and characterization of the specific enzymes involved await further research, including genome mining and heterologous expression studies.

Comparative Biosynthetic Analysis within the Pseudodistomin Family

The Pseudodistomin family comprises several related piperidine alkaloids, including Pseudodistomins A, B, and C, which share the same core structure but differ in their side-chain functionalities. nih.gov A comparative analysis of their structures provides valuable insights into the potential late-stage biosynthetic modifications.

It is hypothesized that a common biosynthetic intermediate, likely a core piperidine structure, is synthesized and then diversely modified by a set of tailoring enzymes. For instance, the differences in the side chains between this compound and other members of the family could be the result of the action of specific oxidases, reductases, or acyltransferases. Understanding the biosynthetic pathways of the simpler members of the Pseudodistomin family could provide a roadmap for elucidating the more complex pathway leading to this compound.

Advanced Synthetic Methodologies for Pseudodistomin D

Overview of Total Synthesis Strategies for Pseudodistomin D

The synthesis of complex natural products like this compound provides a platform for the development and application of novel synthetic methodologies. acs.org Total synthesis strategies are planned using a problem-solving technique known as retrosynthetic analysis, where the target molecule is deconstructed into simpler, often commercially available precursors. wikipedia.orgias.ac.in This approach allows for the logical design of multiple synthetic routes. wikipedia.orgysu.ambeilstein-journals.org

Two distinct retrosynthetic analyses have been prominently reported for the synthesis of the this compound piperidine (B6355638) core.

One strategy, developed by Trost and Fandrick, disconnects the target molecule into a key diamino alkyne intermediate and a separate "head portion". acs.org In this retrosynthetic plan, the central piperidine ring is envisioned to be formed via a reductive intramolecular hydroamination of the diamino alkyne. acs.org The critical absolute stereochemistry is traced back to a chiral diamine, which is proposed to arise from a dynamic kinetic asymmetric transformation (DYKAT) involving a vinyl aziridine (B145994). acs.org

A different approach by Davies and coworkers involves dissecting the piperidine ring at a later stage. acs.org Their retrosynthesis identifies a bicyclic iodolactone as a key intermediate scaffold. acs.orgnih.govox.ac.uk This iodolactone is formed from an enantiopure tetrahydropyridine-substituted ethanoic acid. acs.orgnih.govox.ac.uk The tetrahydropyridine (B1245486) ring itself is retrosynthetically derived from a β-amino ester via ring-closing metathesis. acs.orgnih.govresearchgate.net The stereochemistry of this β-amino ester is established through the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. acs.orgnih.gov

The execution of these retrosynthetic plans involves several key strategic transformations.

In the Trost synthesis, the forward execution begins with establishing the absolute stereochemistry. A key step is the dynamic kinetic asymmetric cycloaddition of 2,4-dimethoxybenzyl isocyanate to a vinyl aziridine, which provides a protected vinyl imidazolidinone in 88% yield and 94% enantiomeric excess (ee). acs.orgthieme-connect.com After several steps to form the required diamino alkyne, the piperidine ring is constructed using a silver(I)-catalyzed hydroamination. acs.orgthieme-connect.comnih.govacs.org This is followed by a diastereoselective and regioselective reduction of the resulting imine to complete the core structure. acs.orgthieme-connect.comnih.gov

The Davies synthesis begins by setting a stereocenter via the conjugate addition of lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide to methyl (E,E)-hepta-2,5-dienoate, which furnishes the corresponding β-amino ester. acs.orgnih.govox.ac.uk Subsequent steps include N-protecting group manipulation, followed by a ring-closing metathesis to form the tetrahydropyridine ring system. acs.orgnih.govresearchgate.net A crucial transformation is the subsequent iodolactonization of the corresponding carboxylic acid, which creates a bicyclic iodolactone scaffold and sets the relative and absolute stereochemistry of the polysubstituted piperidine. acs.orgnih.govox.ac.ukresearchgate.net This intermediate is then elaborated over several steps to afford (+)-Pseudodistomin D. acs.org

Asymmetric Synthesis of this compound and Analogues

The generation of specific stereoisomers is a critical aspect of synthesizing biologically active molecules like this compound. Asymmetric synthesis achieves this through various strategies, including the use of chiral starting materials or the application of chiral catalysts.

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure compounds from natural sources, such as amino acids and sugars, which are used as starting materials in synthesis. wikipedia.orgnih.gov This strategy can be highly efficient as the chirality is pre-installed in the starting material. wikipedia.org

In the context of this compound and related alkaloids, chiral pool approaches have been employed. For example, the synthesis of pseudodistomin B and F, which share the piperidine core, has been achieved starting from the chiral pool amino acid L-serine. researchgate.net Other syntheses of related piperidine structures have utilized D-serine and S-glutamic acid. researchgate.netacs.org The synthesis reported by Davies and coworkers can also be considered a chiral pool-related approach, as it employs an enantiopure precursor, lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide, which is derived from a readily available chiral amine, to induce asymmetry in a key conjugate addition step. acs.orgnih.gov

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral or racemic substrate.

A prominent example of asymmetric catalysis in the synthesis of this compound is the dynamic kinetic asymmetric transformation (DYKAT) of a vinyl aziridine. acs.orgnih.gov The first total synthesis of (+)-Pseudodistomin D by Trost and Fandrick utilized a palladium-catalyzed dynamic kinetic asymmetric cycloaddition to establish the absolute stereochemistry of the molecule. acs.orgthieme-connect.comnih.gov

This key reaction joins a vinyl aziridine with an isocyanate (specifically, 2,4-dimethoxybenzyl isocyanate) to form a chiral imidazolidinone with high enantioselectivity. acs.orgthieme-connect.comsigmaaldrich.com 2-Vinylaziridines are effective substrates for this type of transformation, providing access to the chiral vicinal diamine motif found in numerous natural products. sigmaaldrich.com In this specific synthesis, the imidazolidinone product was generated in 94% ee and 88% yield. thieme-connect.com A critical factor for achieving high enantioselectivity was the addition of acetic acid as a co-catalyst. sigmaaldrich.com It is proposed that the acid protonates the nitrogen of the π-allylPd(II) intermediate, which slows down the rate of acylation by the isocyanate. sigmaaldrich.com This allows the interconversion of the diastereomeric palladium complexes to occur more effectively, leading to a higher enantiomeric excess in the final product. sigmaaldrich.com

Asymmetric Catalysis in this compound Construction

Silver(I)-Catalyzed Hydroamination and Stereoselective Reductions

A concise total synthesis of (+)-Pseudodistomin D has been achieved utilizing a silver(I)-catalyzed hydroamination as a pivotal step in constructing the piperidine core. nih.govgla.ac.uk This methodology offers an efficient route to the desired heterocyclic system from an acyclic precursor.

The synthesis commences with a dynamic kinetic asymmetric cycloaddition between an isocyanate and a vinyl aziridine, which establishes the initial stereochemistry. nih.gov The resulting intermediate, an alkyne-containing diamine, is then subjected to the key cyclization reaction. Treatment with a silver(I) catalyst, specifically silver tosylate, induces an intramolecular hydroamination. gla.ac.uk This reaction forges the piperidine ring with a high degree of control.

Following the silver-catalyzed cyclization, a subsequent diastereo- and regioselective reduction is performed to furnish the final piperidine structure of (+)-Pseudodistomin D. nih.govgla.ac.uk This strategic combination of a kinetic asymmetric transformation followed by a silver-promoted cyclization and selective reduction showcases a powerful approach to this class of alkaloids. nih.gov Research has also noted the application of silver-nitrate catalyzed 5-endo-dig cyclizations in methodologies directed at forming the piperidine core of Pseudodistomin.

Diastereoselective Synthetic Routes (e.g., Conjugate Additions, Iodolactonization)

An alternative and highly effective strategy for the asymmetric synthesis of (+)-Pseudodistomin D employs a diastereoselective conjugate addition followed by a subsequent iodolactonization to construct the polysubstituted piperidine core. This route provides excellent stereocontrol over the multiple chiral centers of the target molecule.

The key initial step involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. Specifically, the addition of lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide to methyl (E,E)-hepta-2,5-dienoate is used to generate the corresponding β-amino ester, effectively setting the C(2)-stereocenter. After manipulation of the nitrogen protecting groups and a ring-closing metathesis reaction, an enantiopure tetrahydropyridine derivative is obtained.

| Key Diastereoselective Synthesis Steps for (+)-Pseudodistomin D | |

| Reaction | Conjugate Addition |

| Reagents | Lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide, Methyl (E,E)-hepta-2,5-dienoate |

| Purpose | Sets the C(2)-stereocenter |

| Follow-up Steps | N-Protecting group manipulation, Ring-closing metathesis, Ester hydrolysis |

| Reaction | Iodolactonization |

| Precursor | Enantiopure [N(1')-tert-butoxycarbonyl-1,2,3,6-tetrahydropyridin-2'-yl]ethanoic acid |

| Purpose | Forms a bicyclic iodolactone scaffold, setting the remaining stereocenters |

| Outcome | Key intermediate for elaboration to (+)-Pseudodistomin D |

Synthesis of this compound Analogues and Structural Probes

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships (SAR) and developing potential therapeutic agents with improved properties. Research in this area focuses on modifying the core structure and its substituents to probe their influence on biological activity, particularly cytotoxicity.

Design Principles for this compound Analogues

The design of this compound analogues is guided by principles aimed at understanding how specific structural features contribute to their biological function. While a universal predictive model for activity remains elusive, several strategies are employed. rsc.org The core principle involves systematically altering the stereochemistry of the piperidine ring and modifying the side chains to assess the impact on cytotoxicity. researchgate.net

Key design considerations include:

Stereochemical Variation: The spatial arrangement of substituents on the piperidine ring is a primary focus. Synthesizing different diastereomers allows for the investigation of how the relative and absolute configurations influence target binding and cytotoxic profiles. researchgate.net

Side-Chain Modification: The length, saturation, and functionality of the alkyl side chains are varied. These modifications can affect the molecule's lipophilicity and its interactions with biological membranes or protein hydrophobic pockets. researchgate.net

Bioisosteric Replacement: In a broader context of analogue design, functional groups like esters or amides may be replaced with bioisosteres, such as carbamates, to alter metabolic stability and pharmacokinetic properties while retaining key binding interactions. nih.gov

These design efforts largely rely on a "diverted total synthesis" approach, where an efficient synthetic route to the natural product is intercepted at various stages to introduce structural modifications. rsc.org

Stereodivergent Synthesis of Pseudodistomin-like Analogues

A significant advancement in the exploration of the Pseudodistomin chemical space is the development of stereodivergent synthetic routes. A recent 2025 study details the stereodivergent synthesis of cytotoxic pseudodistomin-like analogues originating from D-erythrofuranose. dntb.gov.ua This approach allows for the controlled and selective generation of multiple stereoisomers from a single, common starting material, which is essential for a thorough investigation of SAR. By systematically creating a library of analogues with different stereochemical arrangements, researchers can directly correlate specific configurations with observed cytotoxic activity, providing valuable insights into the pharmacophore of the Pseudodistomin family. researchgate.net

Development of Synthetic Intermediates for this compound Family (e.g., 2,4,5-trisubstituted piperidines)

The 2,4,5-trisubstituted piperidine skeleton is the core structural motif of the Pseudodistomin family. Consequently, the development of efficient and stereoselective methods to access this intermediate is of paramount importance for the synthesis of both the natural products and their analogues.

Several distinct methodologies have been established to construct this key scaffold:

Prins and Carbonyl-Ene Cyclizations: These reactions have been utilized to create the trans,cis-2,4,5-trisubstituted piperidine core with high diastereoselectivity (up to 200:1). nih.gov This route was applied in a formal synthesis of Pseudodistomin F. nih.gov

Intramolecular Michael Addition: A protocol using N-sulfinyl δ-amino β-ketoester enaminones provides a pathway to enantiopure 2,4,5-trisubstituted piperidines. acs.org This method was demonstrated in a formal asymmetric synthesis of Pseudodistomin B triacetate. acs.org

Diastereoselective Hydrogenation: A general route involves the Michael addition of enantiopure β-amino esters to methyl acrylate, followed by Dieckmann condensation and enol silylation. wiley-vch.desemanticscholar.org The resulting enol ethers are then hydrogenated with high diastereoselectivity to yield the desired all-cis 2,4,5-trisubstituted piperidines, which served as key intermediates in the total synthesis of Pseudodistomin B triacetate and Pseudodistomin F. wiley-vch.desemanticscholar.org

| Method for Synthesizing 2,4,5-Trisubstituted Piperidines | Key Reaction Type | Reported Application | Reference |

| Prins Cyclization | Cyclization | Formal synthesis of Pseudodistomin F | nih.gov |

| Intramolecular Michael Addition | Cyclization/Addition | Formal synthesis of Pseudodistomin B triacetate | acs.org |

| Diastereoselective Hydrogenation | Hydrogenation | Total synthesis of Pseudodistomin B triacetate and F | wiley-vch.desemanticscholar.org |

Methodological Advancements Facilitated by this compound Synthesis

The pursuit of the total synthesis of this compound and its relatives has not only yielded the target molecules but has also served as a catalyst for methodological advancement in organic synthesis. The structural complexity and dense stereochemistry of these alkaloids provide a challenging platform for testing and refining novel synthetic strategies.

Key methodological advancements highlighted through these syntheses include:

Dynamic Kinetic Asymmetric Transformations (DYKAT): The synthesis of (+)-Pseudodistomin D by Trost and Fandrick is a prominent example of the application of DYKAT, specifically in the cycloaddition of a vinyl aziridine. nih.govgla.ac.ukrsc.org This work demonstrates how a racemic starting material can be converted into a single enantiomer of a product in high yield and enantioselectivity.

Atom-Economical Catalysis: The use of silver(I)-catalyzed hydroamination represents a highly atom-economical approach to ring formation, a key principle in green and sustainable chemistry. gla.ac.ukutoronto.ca This method avoids the need for stoichiometric reagents for the cyclization step.

Stereocontrolled Iodolactonization: The Davies synthesis of (+)-Pseudodistomin D showcases the power and predictability of using iodolactonization to control the stereochemistry of multiple centers in a single transformation, creating complex bicyclic intermediates from simpler acyclic or monocyclic precursors. nih.gov

These synthetic campaigns have thus expanded the toolkit available to organic chemists for the construction of complex, nitrogen-containing heterocyclic compounds, demonstrating the broader impact of natural product synthesis on the field of chemistry.

Biological Activities and Mechanistic Investigations of Pseudodistomin D

Calmodulin Antagonistic Activity of Pseudodistomin D

While the pseudodistomin class of alkaloids is noted for calmodulin antagonism, the activity is most clearly defined for Pseudodistomins A and B. clockss.orgmdpi.com Some literature makes broad statements attributing calmodulin antagonistic activity to the wider family, which includes this compound. mdpi.com However, more specific reviews and primary literature directly link this activity to Pseudodistomins A and B, while associating Pseudodistomins B through F with DNA damage induction, suggesting a potential divergence in the primary activity of later members of the series. mdpi.com

In vitro assays have confirmed that Pseudodistomins A and B are potent calmodulin antagonists. clockss.org In one key study, both compounds were shown to inhibit calmodulin-activated brain phosphodiesterase. clockss.org They exhibited an IC₅₀ value of 3 x 10⁻⁵ M, which was approximately three times more potent than W-7, a well-established synthetic calmodulin antagonist. clockss.org To date, specific in vitro studies quantifying the direct inhibition of calmodulin or calmodulin-dependent enzymes by this compound have not been reported in the reviewed literature.

The precise molecular interactions and binding mode for pseudodistomin alkaloids with calmodulin have not yet been elucidated. No computational docking simulations or structural biology studies (e.g., X-ray crystallography or NMR) have been published that would detail the specific binding site or the key residues involved in the interaction between any pseudodistomin, including this compound, and calmodulin.

Cytotoxicity Profiles of this compound

The pseudodistomin alkaloids exhibit significant cytotoxic and antiproliferative effects. clockss.org While specific data for this compound against mammalian cancer cell lines is not available in the reviewed literature, related analogues have been thoroughly tested, and this compound itself has been evaluated against yeast cells. clockss.org

Close analogues of this compound have demonstrated potent cytotoxicity against murine leukemia (L1210 and L5178Y) and human epidermoid carcinoma (KB) cells. clockss.org For instance, Pseudodistomin A showed IC₅₀ values of 2.5 µg/mL against L1210 cells and 2.4 µg/mL against L5178Y cells. clockss.org Pseudodistomin B was even more potent, with IC₅₀ values of 0.4 µg/mL (L1210) and 0.7 µg/mL (L5178Y). clockss.org Pseudodistomin C also displayed notable cytotoxicity, with IC₅₀ values of 2.3 µg/mL against L1210 and 2.6 µg/mL against KB cells. clockss.org

Although data for mammalian cells is lacking for this compound, it was tested against the yeast Saccharomyces cerevisiae, where it showed potent inhibitory activity.

Interactive Table 1: In Vitro Cytotoxicity of Pseudodistomin Alkaloids

| Compound | Cell Line | Organism | IC₅₀ (µg/mL) | Citation |

|---|---|---|---|---|

| Pseudodistomin A | L1210 (Murine Leukemia) | Mouse | 2.5 | clockss.org |

| L5178Y (Murine Leukemia) | Mouse | 2.4 | clockss.org | |

| Pseudodistomin B | L1210 (Murine Leukemia) | Mouse | 0.4 | clockss.org |

| L5178Y (Murine Leukemia) | Mouse | 0.7 | clockss.org | |

| Pseudodistomin C | L1210 (Murine Leukemia) | Mouse | 2.3 | clockss.org |

The mechanism underlying the cytotoxicity of this compound has been a subject of investigation, with initial findings pointing towards DNA damage. Several reports indicate that Pseudodistomins B, C, D, E, and F were active in a cell-based assay designed to detect DNA-damaging agents. mdpi.comresearchgate.net This assay utilized a strain of the yeast Saccharomyces cerevisiae with mutations in the RAD52 and TOP-1 genes, making it hypersensitive to agents that cause DNA lesions. mdpi.com The potent activity of the pseudodistomins in this assay strongly suggested that their cytotoxicity was mediated by the induction of DNA damage, possibly through inhibition of topoisomerase II. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound and Related Alkaloids

The pseudodistomin family offers a valuable case study for structure-activity relationships, as the members vary in both the stereochemistry of the piperidine (B6355638) ring and the nature of the long aliphatic side chain.

Key structural differences among the pseudodistomins include:

Stereochemistry: Pseudodistomins A and B possess a different absolute stereochemistry at the C-4 and C-5 positions compared to Pseudodistomin C. clockss.org Despite this change, cytotoxic activity against murine leukemia cells is retained at a similar level (IC₅₀ of 2.5 µg/mL for A vs. 2.3 µg/mL for C). clockss.org

Side Chain Unsaturation and Length: Pseudodistomins B, D, E, and F share the same piperidine core stereochemistry but differ in their C-2 side chains. Pseudodistomin B has a C13 chain with two double bonds. This compound has a C11 chain with one double bond, while Pseudodistomin E has a saturated C13 chain.

The initial calmodulin antagonistic activity was reported for Pseudodistomins A and B, both of which have unsaturated side chains. clockss.org The loss or absence of reports on this activity for analogues with different side chains (like D and E) suggests the side chain's structure may be crucial for this specific activity.

Interactive Table 2: Structures of Pseudodistomin Alkaloids

| Compound Name | R Group (Side Chain at C-2) | Core Stereochemistry (Relative) | Citation |

|---|---|---|---|

| Pseudodistomin A | (6'E,8'Z)-trideca-6',8'-dienyl | Different from C | clockss.org |

| Pseudodistomin B | (6'E,8'Z)-trideca-6',8'-dienyl | Same as A | clockss.org |

| Pseudodistomin C | (Z)-undec-5'-enyl | Different from A/B | clockss.org |

| This compound | (Z)-undec-5'-enyl | Same as A/B | researchgate.net |

| Pseudodistomin E | n-tridecyl | Same as A/B | researchgate.net |

| Pseudodistomin F | (Z)-tridec-6'-enyl | Same as A/B | researchgate.net |

Elucidation of Pharmacophoric Elements for Biological Activity

The biological activity of this compound and its analogs is intrinsically linked to specific structural features, or pharmacophoric elements, within the molecule. Structure-activity relationship (SAR) studies, while not always focused exclusively on this compound, provide significant insights into the key components necessary for cytotoxicity and other biological effects. nih.govscienceforecastoa.com A pharmacophore can be understood as the three-dimensional arrangement of steric and electronic features that are essential for optimal molecular interactions with a specific biological target. dovepress.comunina.it

The core of this compound's activity lies in its substituted piperidine ring and the attached long alkyl side-chain. The key pharmacophoric features can be summarized as follows:

Hydroxyl and Amino Groups: The presence of these polar groups, capable of acting as hydrogen bond donors and acceptors, is critical for interaction with biological targets. mdpi.com Their spatial arrangement is a determining factor in the strength and specificity of these interactions.

The Alkyl Side-Chain: The nature of the long, unsaturated side-chain is a major determinant of potency. Modifications to the length, degree of unsaturation, and the position of double bonds within this chain have been shown to modulate the cytotoxic effects of the pseudodistomin family.

Hydrophobic and Aromatic Features: The long alkyl chain contributes a significant hydrophobic element to the molecule, which is often crucial for membrane interaction or binding to hydrophobic pockets in target proteins. nih.gov

While a definitive pharmacophore model for this compound has not been explicitly published, the available SAR data on the pseudodistomin family allows for the construction of a hypothetical model. Such a model would feature hydrogen bond donor/acceptor sites on the piperidine ring and a large hydrophobic region corresponding to the side-chain. frontiersin.org

Impact of Stereochemistry on this compound Biological Profiles

Stereochemistry plays a pivotal role in the biological activity of naturally occurring compounds, as the three-dimensional arrangement of atoms dictates how a molecule interacts with its chiral biological targets, such as enzymes and receptors. nih.gov In the case of the pseudodistomin family, this principle is well-demonstrated.

The first total synthesis of (+)-Pseudodistomin D confirmed the natural product's absolute stereochemistry. thieme-connect.comnih.gov This synthesis was crucial as it allowed for the unambiguous assignment of the configuration of its chiral centers, which is fundamental for understanding its biological function. The synthesis of specific stereoisomers is essential because different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov

Research on the broader pseudodistomin family has highlighted the significance of stereochemistry. For instance, Pseudodistomin C possesses an absolute configuration at the C-4 and C-5 positions of the piperidine ring that is opposite to that of Pseudodistomins A and B. clockss.orgmdpi.com This inversion of stereochemistry, despite having the same planar structure in the piperidine nucleus, leads to different biological profiles and underscores the high degree of stereospecificity required for their activity. clockss.orgresearchgate.net The synthesis of various stereoisomers of pseudodistomin-like analogs has been a key strategy to probe these structure-activity relationships further. dntb.gov.uaresearchgate.net Differences in the biological activity between stereoisomers can arise from stereoselective binding to the target protein or from differences in metabolic pathways and cellular uptake. nih.gov

Comparative SAR Analysis Across Pseudodistomin Family Members

The pseudodistomin family of alkaloids, isolated from marine tunicates of the Pseudodistoma genus, comprises several members (A-F) with related but distinct chemical structures and biological activities. mdpi.com A comparative analysis of their structure-activity relationships (SAR) provides valuable information about the structural requirements for their cytotoxic and other biological effects. mdpi.com

Pseudodistomins A and B were the first to be isolated and characterized, exhibiting both cytotoxic activity against murine leukemia cells (L1210 and L5178Y) and calmodulin antagonistic activity. clockss.orgacs.orgacs.org Pseudodistomin B generally shows higher cytotoxicity than Pseudodistomin A. clockss.org Further studies revealed that Pseudodistomins B, C, D, E, and F are active in inducing DNA damage. mdpi.com

The primary structural variations among the pseudodistomins lie in the alkyl side-chain and the stereochemistry of the piperidine ring.

Side-Chain Variation: The length and unsaturation pattern of the side-chain significantly impact potency. For example, the difference in the side chain is a key distinguishing feature between family members.

Piperidine Ring Stereochemistry: As noted previously, the stereochemical configuration of the substituents on the piperidine ring is a critical determinant of activity. Pseudodistomin C's unique stereochemistry at C-4 and C-5 compared to A and B results in a different biological profile. clockss.orgmdpi.com

Table 1: Reported Biological Activities of Pseudodistomin Family Members

| Compound | Cytotoxicity | Calmodulin Antagonism | DNA Damage Induction | Source(s) |

|---|---|---|---|---|

| Pseudodistomin A | Yes | Yes | Not specified | clockss.orgmdpi.com |

| Pseudodistomin B | Yes (potent) | Yes | Yes | clockss.orgmdpi.com |

| Pseudodistomin C | Yes | Not specified | Yes | mdpi.comcapes.gov.br |

| This compound | Yes | Reported | Yes | thieme-connect.commdpi.com |

| Pseudodistomin E | Not specified | Reported | Yes | mdpi.com |

| Pseudodistomin F | Not specified | Reported | Yes | mdpi.com |

Investigation of this compound's Molecular Targets and Pathways

Exploration of Protein Binding and Enzyme Inhibition

A key aspect of understanding the mechanism of action of a bioactive compound is the identification of its molecular targets. For the pseudodistomin family, a significant finding has been their activity as calmodulin antagonists. mdpi.com Calmodulin is a ubiquitous, calcium-binding protein that regulates the activity of a vast number of other proteins and enzymes, making it a critical transducer of calcium signals. clockss.org

Pseudodistomins A and B were found to inhibit calmodulin-activated brain phosphodiesterase, with IC50 values indicating a potency approximately three times greater than the well-known synthetic calmodulin antagonist, W-7. clockss.org This suggests that the pseudodistomins can bind to calmodulin and prevent it from activating its target enzymes. Enzyme inhibition can occur through various mechanisms, including competitive inhibition, where the inhibitor binds to the active site, or non-competitive inhibition, where it binds to an allosteric site. bgc.ac.insigmaaldrich.com The exact mode of inhibition of phosphodiesterase by pseudodistomins via calmodulin antagonism warrants further detailed kinetic studies.

Given that this compound shares structural similarities with A and B and also exhibits cytotoxicity, it is plausible that it shares calmodulin as a molecular target. thieme-connect.com The interaction with calmodulin likely involves the key pharmacophoric elements of the pseudodistomin structure: the piperidine ring and the hydrophobic side chain, which would bind to specific domains on the calmodulin protein. The inhibition of calmodulin-dependent enzymes is a likely mechanism contributing to the observed cytotoxicity of these compounds.

Cellular Signaling Pathway Modulation by this compound

The identification of calmodulin as a likely target for this compound provides a direct link to the modulation of numerous cellular signaling pathways. Calmodulin is a central hub in calcium (Ca²⁺) signaling, a fundamental mechanism that controls a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. nih.govnih.gov

By inhibiting calmodulin, this compound can be expected to disrupt these Ca²⁺/calmodulin-dependent signaling cascades. For instance, many key enzymes involved in cell cycle progression and proliferation are regulated by calmodulin. Therefore, inhibition of calmodulin could lead to cell cycle arrest and the observed cytotoxic effects.

Furthermore, there is extensive crosstalk between calcium signaling and other major pathways, such as those involving receptor tyrosine kinases (e.g., EGFR) and MAP kinases. frontiersin.org Disruption of calmodulin function can have cascading effects on these interconnected networks. For example, some studies have shown that vitamin D, another signaling molecule, can influence pain signaling pathways through its interplay with calcium channels and nerve growth factor (NGF), which in turn can affect EGFR signaling. frontiersin.org While the direct effects of this compound on these specific pathways have not been detailed, its role as a calmodulin antagonist strongly suggests a significant impact on cellular signaling homeostasis. The induction of DNA damage reported for Pseudodistomins B-F also points towards interference with pathways that regulate genomic integrity. mdpi.com

This compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, in a selective manner. nih.govmdpi.com To be considered a high-quality chemical probe, a compound should ideally exhibit high potency for its intended target, selectivity over other related targets, and have a well-defined mechanism of action. nih.gov

Given its defined chemical structure, confirmed absolute stereochemistry, and known biological activity—particularly its potential as a calmodulin antagonist—this compound has the potential to be a valuable chemical probe. thieme-connect.comnih.gov It could be utilized to investigate the roles of calmodulin in various physiological and pathological processes. For example, by using this compound to inhibit calmodulin in different cell types or disease models, researchers could dissect the downstream consequences of blocking this critical signaling node. nih.gov

The development of an inactive analog to serve as a negative control would further enhance the utility of this compound as a chemical probe. nih.gov Such a control would help to ensure that the observed biological effects are due to the specific inhibition of the target and not to off-target effects. The synthesis of biotinylated or fluorescently tagged derivatives of this compound could also facilitate pull-down assays to identify its binding partners or to visualize its subcellular localization, further elucidating its mechanism of action. nih.gov While it has not been extensively used in this capacity to date, the foundational work on its synthesis and biological characterization positions this compound as a promising tool for future chemical biology research. ox.ac.uk

Future Directions and Research Perspectives on Pseudodistomin D

Advances in Sustainable Sourcing and Production of Pseudodistomin D

The natural source of this compound is the Okinawan tunicate Pseudodistoma kanoko. acs.org However, reliance on harvesting marine organisms for natural products is inherently unsustainable, often yielding minute quantities while risking damage to fragile marine ecosystems. ontosight.ai Consequently, the future of this compound production lies not in its natural extraction but in scalable and sustainable laboratory methods.

Sustainable sourcing practices prioritize environmental and social responsibility throughout the supply chain. ivalua.competerson-solutions.cominstituteofsustainabilitystudies.com For complex molecules like this compound, this translates to a focus on chemical synthesis and biotechnological production, which eliminate the need for harvesting natural populations. Total synthesis of (+)-Pseudodistomin D has been successfully achieved, providing a crucial alternative to natural sourcing. nih.govacs.org These synthetic routes establish a reliable supply for further research and development. Future advancements will likely focus on optimizing these syntheses to be more efficient, cost-effective, and environmentally benign, reducing the use of hazardous reagents and minimizing waste—a core principle of green chemistry. mdpi.com The long-term goal is to develop production methods that are not only economically viable but also fully aligned with sustainable principles. carbo.tech

Exploration of Novel Biological Activities and Targets for this compound

Initial studies have identified this compound as a compound with potential anticancer, antibacterial, and antifungal properties. ontosight.ai However, the full spectrum of its biological activity remains an active area of investigation. A key future direction is the systematic exploration of new therapeutic targets and mechanisms of action.

Research into related compounds, such as Pseudodistomins A and B, has revealed their activity as calmodulin antagonists, a mechanism linked to their antineoplastic effects. acs.org This provides a compelling starting point for investigating whether this compound or its derivatives share this target or interact with other key cellular pathways. The design and synthesis of novel derivatives are central to this exploration. japsonline.commdpi.com By systematically modifying the core structure of this compound, researchers can create libraries of new compounds to screen against a wide array of biological targets. researchgate.netresearchgate.net This approach, often termed "pseudo-natural product" design, combines fragments of known bioactive molecules to generate novel chemical entities with potentially unprecedented biological activities. whiterose.ac.uk Such efforts may uncover applications in areas of medicine beyond the currently identified activities, expanding the therapeutic potential of the Pseudodistomin scaffold.

Computational Approaches in this compound Research (e.g., Molecular Docking, QSAR)

Modern computational chemistry provides powerful tools to accelerate drug discovery and rationally design new molecules. patonlab.com These in silico methods are critical for the future development of this compound analogs.

Molecular Docking is a computational technique used to predict how a molecule, such as this compound, binds to the three-dimensional structure of a protein target. d-nb.infonih.govrsc.org By simulating the interaction between the ligand (this compound) and its receptor, docking studies can help identify key binding interactions and elucidate its mechanism of action. nih.govnih.gov This insight is invaluable for designing new derivatives with enhanced affinity and selectivity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. taylorandfrancis.com QSAR develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound, a QSAR model could be built using a set of synthesized analogs and their measured potencies. nih.gov This model would allow researchers to predict the biological activity of new, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov The use of these predictive models streamlines the design-build-test-learn cycle, making the search for more effective therapeutic agents more efficient and cost-effective. nih.gov

Bioinspired Synthesis and Biosynthetic Engineering of this compound

Beyond conventional chemical synthesis, two advanced fields—bioinspired synthesis and biosynthetic engineering—offer exciting prospects for the production and diversification of this compound.

Bioinspired Synthesis draws inspiration from nature's own synthetic strategies to construct complex molecules in the laboratory. findaphd.comrsc.org This can involve mimicking proposed biosynthetic pathways or employing enzymatic reactions to achieve transformations that are difficult with traditional chemical methods. chemrxiv.org For this compound, a bioinspired approach could lead to more elegant and efficient total syntheses by, for example, using reactions that rapidly build stereochemical complexity from simpler precursors, mirroring processes found in living organisms. findaphd.com

Biosynthetic Engineering represents a paradigm shift in the production of natural products. beilstein-journals.org This field of synthetic biology aims to transfer the genetic blueprint for a natural product's biosynthetic pathway from its native organism into a microbial host, such as yeast or E. coli. mpg.de The host organism is then engineered to become a cellular factory for the target molecule. nih.gov While the specific genes for this compound biosynthesis are not yet fully characterized, a major future goal would be their identification and transfer into a suitable host. This would enable large-scale, sustainable production through fermentation. Furthermore, by modifying or adding enzymes in the engineered pathway, it becomes possible to generate novel, "unnatural" analogs of this compound, greatly expanding the chemical diversity available for drug discovery. beilstein-journals.org

常见问题

Q. What are the primary sources and isolation methodologies for Pseudodistomin D, and how do these influence structural characterization?

this compound is isolated from marine tunicates, notably Pseudodistoma megalarva. Its extraction involves solvent partitioning and chromatographic techniques (e.g., HPLC). Structural elucidation relies on NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry. Challenges include low natural abundance and sensitivity to degradation, necessitating rapid stabilization post-extraction .

Q. What experimental strategies are used to confirm the absolute configuration of this compound?

Absolute configuration is determined via asymmetric synthesis (e.g., conjugate addition of chiral amides to dienoates) and comparison of optical rotation values with synthetic intermediates. X-ray crystallography of heavy-atom derivatives (e.g., iodide salts) is critical for resolving stereochemical ambiguities .

Q. How do researchers validate NMR data discrepancies between synthetic and natural this compound?

Synthetic samples are compared to natural isolates using 2D-NMR (HSQC, NOESY) and isotopic labeling. For example, iodolactonization-derived intermediates are analyzed to verify stereochemical alignment. Contradictions may arise from conformational flexibility, requiring computational modeling (DFT) to assess low-energy conformers .

Advanced Research Questions

Q. What synthetic routes are most effective for constructing the tridecadienyl side chain of this compound while preserving stereochemical integrity?

Key steps include:

- Conjugate addition of lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide to methyl (E,E)-hepta-2,5-dienoate to establish C(2) stereochemistry.

- Iodolactonization to generate the piperidine ring’s stereocenters.

- Decarboxylative coupling with dialkylzinc reagents for side-chain elongation. Challenges include regioselectivity in iodolactonization and minimizing epimerization during chain extension .

Q. How can researchers address bioactivity contradictions in this compound studies, such as variable cytotoxicity across assays?

Methodological considerations:

- Standardized bioassays : Use consistent cell lines (e.g., HCT-116 colon carcinoma) and controls.

- Solubility optimization : Employ co-solvents (DMSO/PBS) to mitigate aggregation.

- Mechanistic studies : Combine transcriptomics and molecular docking to identify target specificity vs. off-pathway effects .

Q. What strategies enable the synthesis of this compound analogues for structure-activity relationship (SAR) studies?

- Side-chain modification : Replace the tridecadienyl chain with saturated or shorter unsaturated analogs.

- Piperidine ring substitution : Introduce methyl or fluorine groups at C(3) or C(5) to probe steric/electronic effects.

- Bioisosteric replacement : Swap the carbamate group with sulfonamides to assess hydrogen-bonding requirements .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting J-coupling constants in NMR spectra of this compound derivatives?

- Variable temperature NMR : Resolve dynamic effects (e.g., ring flipping) that obscure coupling constants.

- DFT calculations : Predict theoretical coupling values for proposed conformers and compare with experimental data.

- Crystallographic validation : Cross-reference NMR data with X-ray-derived torsion angles .

Q. What criteria define robust evidence for revising the originally proposed structure of this compound?

A structural revision requires:

- Total synthesis : Match spectroscopic data (NMR, [α]D) of synthetic and natural samples.

- Crystallographic proof : Unambiguous assignment via X-ray diffraction.

- Biological consistency : Confirm retained/increased bioactivity post-revision, as seen in pseudodistomin A/B studies .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。